Product packaging for 1-[4-(2-Chlorophenoxy)butyl]imidazole(Cat. No.:)

1-[4-(2-Chlorophenoxy)butyl]imidazole

Cat. No.: B1225613
M. Wt: 250.72 g/mol
InChI Key: XOMVWWHMMQAEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Chlorophenoxy)butyl]imidazole is a synthetic imidazole-based compound of significant interest in medicinal chemistry and pharmaceutical research. The compound features an imidazole heterocycle linked via a butyl chain to a 2-chlorophenoxy moiety, a structural motif common in biologically active molecules. Imidazole derivatives are recognized for their versatile pharmacological properties and serve as critical scaffolds in drug discovery. This compound is valued primarily as a key intermediate for the synthesis of more complex molecules. Researchers utilize it to develop novel therapeutic agents, leveraging the imidazole ring's ability to engage in hydrogen bonding and coordinate with metal ions, which is crucial for binding to biological targets. While specific biological data for this exact compound may be limited, structurally similar 1-substituted imidazole derivatives have demonstrated a range of activities in scientific studies, including potential as antibacterial, antifungal, and anticancer agents . Furthermore, substituted imidazole compounds are actively investigated for their potential in treating complex diseases such as Alzheimer's . Applications: This chemical is primarily used as a building block in organic synthesis and pharmaceutical development. It is for research purposes only, specifically in the exploration of structure-activity relationships (SAR) and the creation of new chemical entities. Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately, adhering to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15ClN2O B1225613 1-[4-(2-Chlorophenoxy)butyl]imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

1-[4-(2-chlorophenoxy)butyl]imidazole

InChI

InChI=1S/C13H15ClN2O/c14-12-5-1-2-6-13(12)17-10-4-3-8-16-9-7-15-11-16/h1-2,5-7,9,11H,3-4,8,10H2

InChI Key

XOMVWWHMMQAEMP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCCCCN2C=CN=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)OCCCCN2C=CN=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1 4 2 Chlorophenoxy Butyl Imidazole

Established Synthetic Routes for Imidazole (B134444) Core Structures and Analogous Compounds

The imidazole ring is a fundamental heterocyclic scaffold present in numerous biologically active molecules and natural products. nih.goviosrjournals.org Its synthesis has been extensively studied, leading to a variety of robust methods for constructing the core ring system. These routes can be adapted to produce a wide array of substituted imidazoles.

One of the earliest and most well-known methods is the Debus-Radziszewski synthesis , first reported in the 19th century. mdpi.comuobasrah.edu.iq This reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and two equivalents of ammonia (B1221849) to form tri-substituted imidazoles. mdpi.comresearchgate.net The use of a primary amine in place of one equivalent of ammonia can yield N-1 substituted imidazoles. researchgate.net

Modern synthetic chemistry has expanded the toolkit for imidazole synthesis significantly. Multicomponent reactions (MCRs) have become particularly popular due to their efficiency and atom economy, allowing for the formation of complex imidazoles in a single step from simple precursors. researchgate.netorganic-chemistry.org Various catalysts have been employed to facilitate these reactions, including L-proline, metal catalysts like copper and nickel, and even environmentally friendly options like nano zirconia and silver nanoparticles under microwave or ultrasonic irradiation. mdpi.comresearchgate.nettci-thaijo.org

Another key strategy is the Van Leusen imidazole synthesis , which provides a regioselective route to 1,4- or 1,5-disubstituted imidazoles from tosylmethyl isocyanide (TosMIC) and an aldimine. organic-chemistry.org This method is valued for its ability to control the substitution pattern on the imidazole ring. Additionally, copper-catalyzed cycloaddition reactions and aerobic oxidative coupling methods have emerged as powerful techniques for creating multisubstituted imidazole derivatives with good yields and high regioselectivity. organic-chemistry.orgacs.org

Table 1: Selected Synthetic Routes for the Imidazole Core

Method Name Reactants Typical Product Key Features
Debus-Radziszewski Synthesis 1,2-Dicarbonyl, Aldehyde, Ammonia Tri- or Tetrasubstituted Imidazoles Classic, versatile method for highly substituted imidazoles. mdpi.commdpi.com
Van Leusen Reaction Tosylmethyl isocyanide (TosMIC), Aldehyde, Amine 1,4- or 1,5-Disubstituted Imidazoles Regioselective synthesis of specific isomers. organic-chemistry.org
Multicomponent Reactions (MCRs) Aldehyde, Dicarbonyl compound, Ammonium Acetate Tri- or Tetrasubstituted Imidazoles One-pot synthesis, high efficiency, often uses catalysts (e.g., L-proline, metals). researchgate.netorganic-chemistry.org
Copper-Catalyzed Reactions Terminal Alkynes, Amidines 1,2,4-Trisubstituted Imidazoles Utilizes inexpensive copper catalysts and readily available starting materials. organic-chemistry.org

| N-Alkyl Enamine Cyclization | N-Alkyl Enamines, TMSN₃, Oxidizing Agent | Highly Substituted Imidazoles | Domino reaction involving azidation and intramolecular C-H amination. organic-chemistry.org |

Strategies for N-Alkylation and Phenoxy-Butyl Chain Incorporation

The synthesis of 1-[4-(2-chlorophenoxy)butyl]imidazole requires the formation of two key linkages: the N-alkylation of the imidazole ring and the etherification to incorporate the phenoxy-butyl chain.

N-Alkylation of Imidazole: The introduction of an alkyl substituent at the N-1 position of the imidazole ring is a common and well-documented transformation. nih.govmdpi.com The most direct method involves the reaction of imidazole with an appropriate alkyl halide, such as a 1,4-dihalobutane (e.g., 1-bromo-4-chlorobutane (B103958) or 1,4-dibromobutane). google.com This reaction is typically carried out in the presence of a base (like sodium hydroxide, potassium carbonate, or sodium hydride) to deprotonate the imidazole, forming the more nucleophilic imidazolate anion, which then attacks the electrophilic carbon of the alkyl halide in a nucleophilic substitution reaction. google.comotago.ac.nz The choice of solvent can range from polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to non-reactive aromatic solvents. google.com

Phenoxy-Butyl Ether Formation: The linkage between the 2-chlorophenol (B165306) and the butyl chain is an ether bond, commonly formed via the Williamson ether synthesis . This involves the reaction of a phenoxide with an alkyl halide. Two primary pathways can be envisioned for the synthesis of the target molecule:

Pathway A: 2-chlorophenol is first deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding 2-chlorophenoxide. This anion is then reacted with a 1,4-dihalobutane. This reaction forms a 1-(2-chlorophenoxy)-4-halobutane intermediate, which is subsequently reacted with imidazole in the presence of a base to yield the final product.

Pathway B: Imidazole is first N-alkylated with a 1,4-dihalobutane to produce a 1-(4-halobutyl)imidazole intermediate. This intermediate is then reacted with 2-chlorophenol in the presence of a base to form the final ether linkage.

The use of phase-transfer catalysts can be beneficial in these etherification reactions, especially when dealing with two-phase systems, to enhance reaction rates and yields under milder conditions. google.com

Rational Design and Synthesis of Structural Analogues and Derivatives for Systematic Exploration

To investigate how different parts of the this compound molecule contribute to its properties, structural analogues are synthesized and evaluated. This systematic exploration involves modifying the three main components of the molecule: the imidazole ring, the butyl linker, and the chlorophenoxy moiety. researchgate.net

The imidazole scaffold offers multiple positions (C-2, C-4, and C-5) for substitution, which can significantly influence the molecule's electronic distribution, steric profile, and binding interactions. researchgate.net Synthetic strategies allow for the introduction of a wide variety of functional groups.

Alkylation/Arylation: Small alkyl groups (e.g., methyl) or aryl groups (e.g., phenyl) can be introduced. For example, using 2-methylimidazole (B133640) instead of imidazole in the N-alkylation step would yield the corresponding 2-methyl analogue. nih.gov The synthesis of 2,4,5-trisubstituted imidazoles can be achieved through multicomponent reactions. researchgate.net

Introduction of Functional Groups: Groups like nitro or amino can be incorporated. 4-Nitroimidazole is a common starting material for further functionalization. nih.gov The electronic properties of the ring are heavily influenced by such substituents; electron-withdrawing groups alter the ring's π-electron density and hydrogen bonding capacity. researchgate.net

Linker Length: The butyl chain can be systematically shortened or lengthened by using different dihaloalkanes in the synthesis (e.g., 1,2-dichloroethane, 1,3-dibromopropane, 1,5-dihalopentane, or 1,6-dihalohexane). researchgate.netacs.org Studies on similar bifunctional molecules have shown that linker length can be critical for biological activity, with optimal activity often found within a narrow range of lengths. nih.gov

Chain Composition and Substitution: The simple alkyl chain can be replaced with other types of linkers, such as those containing ether linkages (e.g., polyethylene (B3416737) glycol (PEG) units), to alter properties like solubility. nih.gov Additionally, substituents like methyl groups can be introduced along the carbon chain to create branched linkers, which can impose conformational constraints. researchgate.net

Table 2: Examples of Linker Modifications

Modification Type Example Starting Material Resulting Linker Potential Impact
Chain Shortening 1,3-Dibromopropane Propyl Alters spatial distance and orientation of terminal groups.
Chain Lengthening 1,6-Diiodohexane Hexyl Increases flexibility and reach. researchgate.net
Increased Polarity 1-Bromo-2-(2-bromoethoxy)ethane -(CH₂)₂-O-(CH₂)₂- May improve solubility and permeability. nih.gov

| Chain Branching | 1,4-Dibromo-2-methylbutane | 2-Methylbutyl | Introduces steric hindrance and conformational rigidity. |

The chlorophenoxy group is another key site for modification to probe electronic and steric effects. uniroma1.it Changes to the substituent type, number, and position on the phenyl ring can fine-tune the molecule's properties.

Positional Isomers: The chlorine atom can be moved from the ortho (2-position) to the meta (3-position) or para (4-position) to evaluate the impact of its location. This is achieved by starting with 3-chlorophenol (B135607) or 4-chlorophenol (B41353) in the ether synthesis step. The position of substituents can affect binding interactions and metabolic stability. nih.gov

Halogen Substitution: Chlorine can be replaced with other halogen atoms, such as fluorine or bromine. The incorporation of different halogens alters the electronic properties (electronegativity, polarizability) and size of the substituent, which can influence cell membrane permeability and binding affinity. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling Approaches for 1 4 2 Chlorophenoxy Butyl Imidazole Research

Molecular Docking Simulations for Ligand-Target Binding Pose Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the potential biological activity of compounds like 1-[4-(2-chlorophenoxy)butyl]imidazole, which belongs to the azole class of antifungal agents. The primary target for these agents is often the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is vital for the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane. nih.govmdpi.com

In silico molecular docking studies on imidazole (B134444) analogues have been performed to evaluate their inhibitory activity against CYP51 from pathogens like Candida albicans. nih.gov These simulations help to predict the binding affinity and the specific interactions between the imidazole compound and the active site of the enzyme. For instance, studies on various imidazole derivatives have shown that the imidazole ring often coordinates with the heme iron atom in the CYP51 active site, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. nih.gov

A typical molecular docking study involves preparing the three-dimensional structures of both the ligand (e.g., this compound) and the target protein. The ligand is then placed into the binding site of the protein in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov For example, in a study of imidazole derivatives, compounds with strong antifungal activity showed lower binding energies in docking simulations compared to less active compounds. nih.gov

Interactive Data Table: Example Docking Scores of Imidazole Derivatives Against Fungal CYP51

Compound Docking Score (kcal/mol) Predicted Activity
Compound A -8.5 High
Compound B -7.2 Moderate
Compound C -5.1 Low

Note: The data in this table is illustrative and based on typical findings in molecular docking studies of imidazole-based antifungal agents.

Quantitative Structure-Activity Relationship (QSAR) Studies for Pharmacological Profile Optimization

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds that includes this compound, QSAR models can be developed to predict the antifungal potency and guide the synthesis of new, more effective analogs.

The process of building a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression, are then used to create an equation that correlates these descriptors with the observed biological activity.

A study on a series of hetaryl imidazoles with inhibitory activities against VEGF receptors I and II demonstrated the utility of QSAR. The models indicated that the number of hydrogen acceptor atoms and the presence of benzyl (B1604629) groups influenced the inhibitory activity. nih.gov Similarly, for antifungal imidazoles, QSAR models have highlighted the importance of specific structural features for activity. For example, a 3D-QSAR study on a diverse set of azole antifungals yielded a model with good predictive ability, which could be used to guide the development of new analogs. acs.org

Interactive Data Table: Example QSAR Model Parameters for Antifungal Imidazoles

Descriptor Coefficient Importance
Hydrophobicity (logP) 1.2 High
Molecular Weight -0.5 Moderate
Number of Hydrogen Bond Donors 0.8 Moderate

Note: This table presents hypothetical data to illustrate the types of descriptors and their potential influence in a QSAR model for antifungal activity.

Pharmacophore Modeling for Key Interaction Pattern Identification

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov For a compound like this compound, a pharmacophore model can distill the key features required for its interaction with a biological target, such as the CYP51 enzyme.

A pharmacophore model is typically generated by aligning a set of active molecules and identifying the common chemical features. These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For azole antifungal agents, a common pharmacophore model includes a hydrophobic group, an aromatic ring, and the nitrogen atom of the imidazole ring that coordinates with the heme iron of CYP51. acs.orgresearchgate.net

One study on azole antifungals proposed a three-point pharmacophore map consisting of two atom-centered descriptors and one aromatic ring centroid. acs.org This model was then used to align the compounds for a subsequent 3D-QSAR study, demonstrating the synergy between these computational techniques. By understanding the key interaction patterns, medicinal chemists can design new molecules that fit the pharmacophore model and are therefore more likely to be active.

Theoretical Elucidation of Reaction Mechanisms in Imidazole Synthesis and Transformation

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions, such as those involved in the synthesis of imidazole derivatives. Theoretical calculations can provide insights into the energetics and pathways of a reaction, helping to optimize reaction conditions and improve yields.

Several methods for synthesizing the imidazole ring have been documented, including the van Leusen imidazole synthesis. mdpi.com Computational studies, often using Density Functional Theory (DFT), can be employed to investigate the reaction mechanism. For example, a theoretical study on the synthesis of 4,5-diphenyl-1H-imidazole derivatives investigated three proposed mechanisms and identified the most probable pathway with the lowest activation energies for each step. tandfonline.com

These computational investigations can elucidate the role of catalysts, the stability of intermediates, and the transition state structures. tandfonline.com For instance, in the synthesis of some imidazole derivatives, theoretical studies have explored the formation of intermediates and the subsequent bond formations and cleavages that lead to the final imidazole product. mdpi.com This fundamental understanding of the reaction mechanism is invaluable for the efficient and targeted synthesis of specific imidazole compounds like this compound.

Structure Activity Relationship Sar Studies of 1 4 2 Chlorophenoxy Butyl Imidazole Analogues

Systematic Modification and Activity Profiling of the Imidazole (B134444) Core and Side Chains

Systematic modifications of the imidazole core and its associated side chains have been crucial in defining their biological activity profile, particularly in the context of antifungal and enzyme-inhibiting properties.

The imidazole core is a primary site for modification. Studies on related imidazole derivatives show that the nature and position of substituents on this ring are critical. For instance, in a series of mono-arylated imidazole analogues, substituting the imidazole nitrogen (position 1) with a benzyl (B1604629) or an n-butyl group resulted in high antifungal activity, whereas bulkier groups led to a decrease in potency. nih.gov This suggests that the size and lipophilicity of the substituent at this position are key determinants of activity. Furthermore, the substitution pattern on the imidazole ring itself is vital. Research on phenyl-imidazole derivatives as inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO) demonstrated that N-1 substitution completely abolished activity, confirming that the N-1 nitrogen is essential for binding to the enzyme's heme iron. nih.gov Conversely, substitution at the N-3 position was tolerated, indicating that the two nitrogen atoms of the imidazole ring can have distinct roles in target interaction. nih.gov

Modification of the side chains —both the alkyl linker and the terminal aromatic group—is equally important. The length and flexibility of the alkyl chain connecting the imidazole to the phenoxy group play a significant role. The four-carbon butyl chain in the parent compound provides a specific spatial orientation for the two terminal rings. In a series of 1-butylimidazole-based ionic liquids, the butyl group was a common feature among compounds showing good antibacterial and antifungal activities. nih.gov

The aromatic portion, the 2-chlorophenoxy group , is a major focus of SAR studies. The position and electronic nature of substituents on this phenyl ring dramatically influence biological activity. In one study on diarylated imidazole derivatives, introducing electron-donating groups (like a methyl group) at the meta position of the phenyl rings led to strong antifungal activity, while electron-withdrawing groups at the same position resulted in a loss of activity. nih.gov However, other studies show that electron-withdrawing groups, such as halogens, are often beneficial. The presence of a 3,4-dichlorophenyl moiety was a feature in a series of potent benzimidazole (B57391) derivatives. tandfonline.com This highlights that the effect of a substituent is highly dependent on its position and the specific biological target.

The following table summarizes the effects of various modifications on the biological activity of imidazole analogues based on published research.

Compound Series Modification Observed Activity Reference
Mono-arylated imidazolesSubstitution at Imidazole N-1 with n-Butyl or BenzylHigh antifungal activity nih.gov
Mono-arylated imidazolesSubstitution at Imidazole N-1 with bulkier groups (e.g., OMeC₆H₄)Moderate or reduced antifungal activity nih.gov
4-Phenyl-imidazolesN-1 AlkylationLoss of IDO enzyme inhibition nih.gov
4-Phenyl-imidazolesN-3 Benzyl SubstitutionActivity retained, similar to parent compound nih.gov
2,5-Diarylated imidazolesElectron-donating group (methyl) at meta-position of phenyl ringStrong antifungal activity nih.gov
2,5-Diarylated imidazolesElectron-withdrawing group (NO₂, CF₃) at meta-position of phenyl ringLoss of antifungal activity nih.gov
Imidazole-coumarin conjugatesH-atom at N-1 position of imidazoleIncreased antiviral potency and selectivity researchgate.net
4,5-Diaryl-1H-imidazole-2(3H)-thionesMethylation of SH group at C-2 positionDramatic decrease in 15-lipoxygenase inhibition nih.gov

Correlation of Specific Structural Features with Observed Biological Activities and Selectivity

Specific structural features of 1-[4-(2-Chlorophenoxy)butyl]imidazole analogues can be directly correlated with their biological activities and selectivity. These correlations help in understanding the mechanism of action and in designing more potent and selective compounds.

The imidazole ring's nitrogen atoms are fundamental to the activity of many azole-based compounds, particularly antifungals. The un-substituted nitrogen atom (typically N-3 in 1-substituted imidazoles) is often crucial for activity, as it can act as a ligand, coordinating with metal ions in the active sites of enzymes. youtube.comchemijournal.com For many antifungal azoles, this nitrogen atom binds to the ferric ion (Fe³⁺) in the heme group of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol (B1671047) biosynthesis. nih.govnih.govresearchgate.net This interaction inhibits the enzyme, disrupts the fungal cell membrane, and leads to cell death. The necessity of a free nitrogen is underscored by studies where N-1 substituted 4-phenylimidazole (B135205) derivatives were inactive as IDO inhibitors because the key nitrogen was blocked. nih.gov

The 2-chlorophenoxy moiety plays a critical role in binding affinity and selectivity. The chlorine atom, an electron-withdrawing group, and its specific ortho position on the phenyl ring are significant. Halogen substitutions are a common strategy in drug design to enhance membrane permeability and binding interactions. In a study of benzimidazole derivatives, compounds with a 4-chlorophenyl group showed specific biological activity. frontiersin.org The entire chlorophenoxy group typically fits into a hydrophobic pocket of the target enzyme, and its orientation, dictated by the linker, is critical for achieving high affinity. frontiersin.org

The flexible butyl linker is not merely a spacer but is integral to the molecule's ability to adopt the correct conformation for optimal binding. It provides the necessary distance and rotational freedom for the imidazole ring and the chlorophenoxy group to simultaneously engage with their respective binding sites within the target protein. frontiersin.org The length of this chain is often optimized; for example, studies on other heterocyclic compounds have shown that varying the length of an alkyl chain can significantly impact activity. researchgate.net

The table below correlates key structural features with their impact on biological activity.

Structural Feature Correlated Biological Effect Plausible Reason Reference
Unsubstituted Imidazole Nitrogen (N-3)Essential for antifungal/enzyme inhibitory activityActs as a metal-coordinating ligand (e.g., with heme iron in CYP51 or IDO) nih.govnih.govresearchgate.net
Halogen on Phenyl Ring (e.g., Chlorine)Enhanced binding affinity and selectivityIncreases lipophilicity, forms specific halogen bonds, and directs orientation in hydrophobic pockets tandfonline.comfrontiersin.org
Flexible Alkyl Chain (e.g., Butyl)Optimal positioning of terminal groupsAllows the molecule to adopt a low-energy conformation that fits the binding site geometry nih.govfrontiersin.org
Substituent Size at Imidazole N-1Modulates activitySteric hindrance; large groups may prevent entry into the active site or disrupt key interactions nih.gov
Substitution Position on Phenyl Ring (ortho, meta, para)Determines potency and selectivityInfluences electronic properties and dictates the fit within specific sub-pockets of the target protein nih.gov

Identification of Key Pharmacophoric Elements Critical for Target Interactions

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For analogues of this compound, particularly those with antifungal activity, three key pharmacophoric elements can be identified. researchgate.net

The Hydrophobic Aromatic Moiety (Chlorophenoxy Group): This part of the molecule is responsible for securing the compound within a lipophilic (hydrophobic) region of the enzyme's active site. The 2-chlorophenyl group provides a large, non-polar surface that interacts favorably with hydrophobic amino acid residues. The specific substitution pattern on this ring is crucial for optimizing these van der Waals and hydrophobic interactions. The chlorine atom not only increases lipophilicity but can also form specific halogen bonds, further enhancing binding affinity and providing selectivity over other enzymes (e.g., human P450 enzymes).

The Linker (Butyl Chain): The butyl chain functions as a flexible spacer that connects the heterocyclic core and the hydrophobic aromatic group. Its role is to provide the correct distance and geometric orientation between the other two pharmacophoric elements. This allows the imidazole nitrogen to reach and coordinate with the heme iron while simultaneously positioning the chlorophenoxy group deep within the enzyme's substrate-binding channel for maximum hydrophobic interaction. The flexibility of the chain allows the molecule to adapt to the specific topology of the active site.

Together, these three elements—the metal-binding heterocycle, the hydrophobic aromatic group, and the orienting linker—form the essential pharmacophore for the biological activity of this class of compounds.

Advanced Methodologies for Characterization and Mechanistic Elucidation in 1 4 2 Chlorophenoxy Butyl Imidazole Research

Advanced Spectroscopic and Chromatographic Techniques for Structural and Purity Analysis of Synthesized Compounds

Following the synthesis of 1-[4-(2-Chlorophenoxy)butyl]imidazole, rigorous analysis is crucial to confirm its chemical structure and assess its purity. This is achieved through a combination of spectroscopic and chromatographic methods.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural confirmation. mdpi.com These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the compound's carbon-hydrogen framework and the specific arrangement of the imidazole (B134444) and chlorophenoxy moieties. Computational methods, such as Density Functional Theory (DFT), can be used to predict NMR shielding tensors, which can then be correlated with experimental findings. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as C-O (ether), C=N (imidazole), and C-Cl bonds, by measuring their characteristic vibration frequencies. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of the synthesized compound, confirming its elemental composition. scholars.direct The monoisotopic mass of this compound is 250.08729. ebi.ac.uk Fragmentation patterns observed in MS/MS experiments can further support structural elucidation. scholars.direct

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the synthesized compound. scholars.direct By using a suitable stationary and mobile phase, HPLC can separate the target compound from any unreacted starting materials, by-products, or other impurities. researchgate.net Peak purity can be assessed using a photodiode array (PDA) detector. scholars.direct

Table 1: Expected Spectroscopic Data for the Structural Confirmation of this compound.

TechniqueExpected ObservationsPurpose
¹H NMR Signals corresponding to aromatic protons on the chlorophenoxy and imidazole rings, as well as aliphatic protons of the butyl chain. Chemical shifts and splitting patterns would confirm connectivity.Structural Elucidation
¹³C NMR Resonances for each unique carbon atom, including those in the aromatic rings and the butyl linker, confirming the carbon skeleton. mdpi.comStructural Confirmation
IR Spectroscopy Characteristic absorption bands for C-O-C (ether), C=N, C-N (imidazole ring), aromatic C-H, and C-Cl stretching vibrations. mdpi.comFunctional Group Identification
HRMS A molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₅ClN₂O), confirming the molecular formula. ebi.ac.ukscholars.directMolecular Formula Verification

High-Throughput Screening (HTS) in Preclinical Lead Discovery and Optimization

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands of compounds against a specific biological target. nih.govnih.gov For a compound like this compound, HTS would be instrumental in the initial identification of its biological activity.

The process involves several key stages:

Assay Development: A robust and sensitive biological assay is developed in a miniaturized format, typically 384- or 1536-well microplates, to measure a specific biological event (e.g., enzyme inhibition, receptor binding, or a cellular response). azolifesciences.com

Compound Management: Large chemical libraries, which could include this compound and its analogs, are meticulously stored, managed, and distributed to assay plates using advanced robotic systems. youtube.com Acoustic technology is often used for the contactless transfer of nanoliter volumes of compound solutions, minimizing solvent use and contamination. youtube.com

Automation and Screening: Fully automated robotic platforms perform the screening, adding reagents, cells, and compounds to the microplates, followed by incubation and data acquisition using sensitive detectors. youtube.com This allows for testing rates that can exceed hundreds of thousands of compounds per day. nih.gov

Data Analysis: The vast amount of data generated is analyzed to identify "hits"—compounds that exhibit the desired activity. azolifesciences.comyoutube.com Machine learning algorithms are increasingly used to identify patterns and distinguish true hits from false positives. youtube.com

HTS facilitates the early elimination of unsuitable compounds and provides a starting point for lead optimization, where the potency and selectivity of initial hits are improved through medicinal chemistry. nih.gov

In Vitro and Ex Vivo Cell-Based Assays for Comprehensive Cellular Response Analysis

Once a compound shows activity in an initial screen, a battery of in vitro (in a controlled environment like a test tube or cell culture dish) and ex vivo (using tissue from an organism in an external environment) assays is employed to understand its effects on cells. youtube.comyoutube.com These assays are critical for profiling the compound's biological activity and mechanism of action.

For an imidazole-based compound, a typical panel of assays might include:

Cytotoxicity Assays: The MTT assay is commonly used to measure a compound's effect on cell viability and determine its IC₅₀ value (the concentration at which it inhibits 50% of cell growth) across various cancer and normal cell lines. mdpi.comnih.gov

Apoptosis Assays: Techniques like flow cytometry with Annexin V/Propidium Iodide staining are used to determine if the compound induces programmed cell death.

Cell Cycle Analysis: Flow cytometry can also be used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M), revealing if the compound causes cell cycle arrest.

Mechanistic Assays: Depending on the suspected target, specific assays are used. For example, if the compound is a suspected kinase inhibitor, an ELISA-based assay could measure the inhibition of target phosphorylation. nih.gov If it is thought to affect the cytoskeleton, a tubulin polymerization assay could be employed. nih.gov

Wound Healing/Migration Assays: These assays assess a compound's ability to inhibit cell migration, a key process in cancer metastasis. nih.gov

Table 2: Representative In Vitro Assays for Cellular Response Profiling.

Assay TypePurposeExample Endpoint
MTT Assay To measure cell viability and proliferation. nih.govIC₅₀ value (µM)
Wound Healing Assay To assess the inhibition of cell migration. nih.govPercentage of wound closure
Tubulin Polymerization Assay To determine if the compound interferes with microtubule dynamics. nih.govPercentage of inhibition of tubulin assembly
Kinase Inhibition Assay To quantify the inhibition of a specific enzyme's activity. nih.govIC₅₀ value (nM)
Cell Cycle Analysis To identify disruptions in cell cycle progression.Percentage of cells in G1, S, and G2/M phases

Biophysical Techniques for Quantifying Ligand-Target Interaction Dynamics and Thermodynamics

Once a target protein is identified, biophysical techniques are essential to quantify the binding interaction in detail. nih.gov These methods provide crucial data on binding affinity, kinetics, and thermodynamics, which are vital for structure-activity relationship (SAR) studies and lead optimization. nih.govresearchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures binding events in real-time. researchgate.net The target protein is immobilized on a sensor chip, and the compound is flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. researchgate.net SPR provides kinetic data, including the association rate (kₐ) and dissociation rate (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated. frontiersin.org

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. frontiersin.org In an ITC experiment, the compound is titrated into a solution containing the target protein, and the minute heat changes are measured. frontiersin.org This allows for the direct determination of the binding affinity (Kₐ), binding stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). frontiersin.org

Other valuable techniques include Differential Scanning Fluorimetry (DSF), Nuclear Magnetic Resonance (NMR) spectroscopy, and MicroScale Thermophoresis (MST), which provide complementary information about ligand binding and its effect on protein stability. nih.govresearchgate.net

Table 3: Comparison of Key Biophysical Techniques for Ligand-Target Interaction Analysis.

TechniquePrincipleKey Parameters Measured
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized partner. researchgate.netkₐ (on-rate), kₑ (off-rate), Kₑ (affinity). frontiersin.org
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event in solution. frontiersin.orgKₐ (affinity), n (stoichiometry), ΔH (enthalpy), ΔS (entropy). frontiersin.org

Future Directions and Emerging Research Avenues for 1 4 2 Chlorophenoxy Butyl Imidazole

Exploration of Undiscovered Biological Targets and Unconventional Mechanistic Pathways

The established antifungal activity of many imidazole-based compounds primarily involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis. However, the vast chemical space occupied by imidazole (B134444) derivatives suggests that their biological activities are not limited to this single mechanism. Future research into 1-[4-(2-Chlorophenoxy)butyl]imidazole should venture beyond this conventional target to uncover novel biological interactions.

Key Research Thrusts:

Target Deconvolution Screening: Employing high-throughput screening methodologies, such as proteomic and genomic approaches, to identify previously unknown binding partners of this compound within pathogenic and human cells.

Phenotypic Screening: Utilizing advanced cell-based assays to observe the broader physiological effects of the compound, which can provide clues to its mechanism of action independent of a preconceived target.

Exploration of Non-canonical Pathways: Investigating the potential for this compound to modulate other cellular pathways, such as cell signaling cascades, ion channel function, or immunomodulatory responses, which could reveal therapeutic applications beyond its potential as an antifungal agent.

Rational Design of Multi-Target Directed Ligands for Complex Biological Systems

The "one-drug, one-target" paradigm has been increasingly challenged by the multifactorial nature of many diseases. The development of multi-target directed ligands (MTDLs), which can simultaneously modulate multiple biological targets, represents a promising strategy for treating complex disorders such as neurodegenerative diseases, cancer, and infectious diseases with high rates of drug resistance. The structural features of this compound make it an intriguing starting point for the design of such MTDLs.

Potential MTDL Strategies:

Hybrid Molecule Design: Covalently linking the this compound scaffold with other pharmacophores known to interact with different targets. For instance, combining it with a moiety that inhibits a virulence factor in a pathogenic fungus while retaining its primary antifungal activity.

Fragment-Based Drug Discovery: Utilizing fragments of this compound to identify weak-binding interactions with multiple targets, which can then be optimized to create a potent MTDL.

Computational Modeling: Employing molecular docking and dynamics simulations to predict the binding of this compound derivatives to multiple target proteins, thereby guiding the rational design process.

Integration of Artificial Intelligence and Machine Learning in Imidazole-Based Drug Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating timelines and improving the success rate of identifying viable drug candidates. For a compound like this compound, AI and ML can be instrumental in predicting its properties, optimizing its structure, and identifying novel therapeutic applications.

Applications of AI and ML:

Application AreaDescription
Predictive Modeling Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives of this compound based on their chemical structures.
De Novo Drug Design Utilizing generative AI models to design entirely new imidazole-based molecules with desired pharmacological profiles, potentially surpassing the properties of the original compound.
Target Identification Employing machine learning algorithms to analyze large biological datasets and predict potential new targets for this compound.
Repurposing Using AI to screen existing databases of compounds and biological data to identify potential new therapeutic uses for this compound beyond its initially investigated applications.

Development of Advanced In Vitro and Organoid Models for Enhanced Mechanistic Understanding and Disease Modeling

Traditional 2D cell cultures often fail to recapitulate the complex microenvironment of human tissues, limiting their predictive value in drug discovery. The development and use of more sophisticated in vitro models, such as 3D cell cultures and organoids, offer a more physiologically relevant context to study the effects of compounds like this compound.

Advanced Modeling Approaches:

3D Spheroid Cultures: Growing cells in three-dimensional aggregates to better mimic the cell-cell interactions and diffusion gradients present in tissues. This can provide more accurate insights into the efficacy and penetration of this compound in a tissue-like environment.

Organ-on-a-Chip Technology: Creating microfluidic devices that contain living cells in a continuously perfused system, simulating the function of a human organ. This technology can be used to study the pharmacokinetics and pharmacodynamics of this compound in a more dynamic and realistic setting.

Patient-Derived Organoids: Developing miniature, self-organizing 3D structures from patient stem cells that mimic the architecture and function of a specific organ. These models can be invaluable for personalized medicine approaches, allowing for the testing of this compound on patient-specific tissues to predict individual responses.

By embracing these future directions, the scientific community can systematically explore and potentially unlock the full therapeutic promise of this compound and the broader class of imidazole-containing compounds.

Q & A

Q. What are the optimized synthesis protocols for 1-[4-(2-Chlorophenoxy)butyl]imidazole?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. Key steps include:

  • Reaction Conditions : Refluxing intermediates in ethanol with catalysts like glacial acetic acid (e.g., for imidazole ring formation) .
  • Purification : Use recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane eluents) to isolate the compound .
  • Yield Optimization : Adjust molar ratios of reactants (e.g., 1:1 for phenoxybutyl chloride to imidazole derivatives) and monitor reaction time (4–6 hours under reflux) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 3.8–4.2 ppm for butyl chain protons) confirm regiochemistry .
  • Infrared (IR) Spectroscopy : Peaks at 1600–1650 cm1^{-1} (C=N stretch) and 750–800 cm1^{-1} (C-Cl stretch) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., m/z 295.08 for [M+H]+^+) .

Q. How can solubility challenges in pharmacological assays be addressed?

Methodological Answer:

  • Co-solvent Systems : Use DMSO:water (≤5% DMSO) for in vitro studies to maintain compound stability .
  • Liposome Encapsulation : Formulate with phosphatidylcholine-based liposomes to enhance bioavailability .
  • pH Adjustment : Solubilize in buffered solutions (pH 6.5–7.4) for physiological compatibility .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?

Methodological Answer:

  • Derivative Synthesis : Introduce substituents (e.g., halogenation at the phenyl ring or alkyl chain elongation) to assess bioactivity changes .
  • Biological Assays : Test antifungal/antimicrobial activity via microbroth dilution (MIC values) and cytotoxicity via MTT assays .
  • Computational Modeling : Perform molecular docking (e.g., with CYP51 enzyme for antifungal SAR) using AutoDock Vina .

Q. How should researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Meta-Analysis : Aggregate data from PubMed/Scopus using keywords like "this compound AND bioactivity" to identify trends .
  • Experimental Replication : Standardize assay protocols (e.g., identical fungal strains, incubation times) to minimize variability .
  • Statistical Validation : Apply ANOVA or Tukey’s HSD test to confirm significance of conflicting results .

Q. What computational tools predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Reaction Pathway Simulation : Use Gaussian09 or ORCA to model intermediates in oxidation/reduction reactions (e.g., sulfone formation with m-CPBA) .
  • Machine Learning : Train models on PubChem data to forecast regioselectivity in Pd-catalyzed cross-couplings .

Q. How can derivatives be designed to improve target selectivity?

Methodological Answer:

  • Pharmacophore Mapping : Identify critical binding motifs (e.g., chlorophenoxy group for antifungal activity) using Schrödinger Suite .
  • Bioisosteric Replacement : Substitute the imidazole ring with triazoles to reduce off-target effects .
  • Proteomic Profiling : Use SPR (surface plasmon resonance) to measure binding affinity against non-target proteins .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data between studies?

Methodological Answer:

  • Cross-Validation : Compare NMR chemical shifts with Cambridge Structural Database (CSD) entries for similar compounds .
  • Sample Purity Checks : Use HPLC (≥95% purity threshold) to rule out impurities affecting spectral profiles .
  • Temperature Control : Ensure NMR spectra are acquired at consistent temperatures (e.g., 25°C) to avoid solvent shift variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.